molecular formula C6H4BrN5S B6206554 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1516947-99-1

5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol

Katalognummer: B6206554
CAS-Nummer: 1516947-99-1
Molekulargewicht: 258.10 g/mol
InChI-Schlüssel: MQWANWBSQIXNRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features both pyrimidine and triazole rings

Eigenschaften

CAS-Nummer

1516947-99-1

Molekularformel

C6H4BrN5S

Molekulargewicht

258.10 g/mol

IUPAC-Name

5-(5-bromopyrimidin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H4BrN5S/c7-3-1-8-4(9-2-3)5-10-6(13)12-11-5/h1-2H,(H2,10,11,12,13)

InChI-Schlüssel

MQWANWBSQIXNRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)C2=NC(=S)NN2)Br

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromopyrimidine with 1,2,4-triazole-3-thiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The thiol group in the triazole ring can be oxidized to form disulfides or reduced to form the corresponding thiolate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiolates or reduced triazole derivatives.

Wirkmechanismus

The mechanism of action of 5-(5-bromopyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets through its thiol and bromopyrimidine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, making it a candidate for drug development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.